Ethyl 2-(2-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate is a complex organic compound featuring a thiazole ring, a pyrimidine moiety, and an ethyl ester group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or pyrimidine rings .
Scientific Research Applications
Ethyl 2-(2-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its cytotoxic properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxamide share structural similarities and biological activities.
Pyrimidine derivatives: Compounds such as pyrimidine-2-amine and pyrimidine-4-carboxamide are structurally related and exhibit similar pharmacological properties.
Uniqueness
Ethyl 2-(2-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate is unique due to its combination of a thiazole ring, a pyrimidine moiety, and an ethyl ester group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-[[2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S2/c1-2-24-11(22)6-9-7-25-14(18-9)20-12(23)10-8-26-15(19-10)21-13-16-4-3-5-17-13/h3-5,7-8H,2,6H2,1H3,(H,18,20,23)(H,16,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGNVTPAUNXARO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CSC(=N2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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